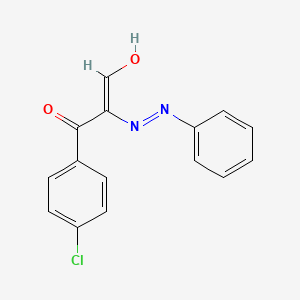

(2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

Description

Properties

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15(20)14(10-19)18-17-13-4-2-1-3-5-13/h1-10,19H/b14-10-,18-17? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVLXQDCTWQKCI-ZJXOLZOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal, also known by its CAS number 337512-10-4, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, leading to various pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H11ClN2O2, with a molar mass of 286.72 g/mol. Key physical properties include:

- Density: 1.24 g/cm³

- Melting Point: 136-138 °C

- pKa: 6.19

These properties are significant as they can affect the compound's solubility and stability in biological systems, influencing its bioactivity.

The mechanism of action for this compound involves its potential interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in disease processes, such as cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation.

Antioxidant Activity

Research indicates that compounds similar to this compound possess antioxidant properties. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Enzyme Inhibition Studies

A comparative analysis of enzyme inhibition has been conducted with derivatives of hydrazone compounds. The following table summarizes the inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| (2E)-3-(4-chlorophenyl)... | 10.4 | 7.7 |

| (2E)-3-(4-fluorophenyl)... | 18.1 | 15.6 |

| Standard (Donepezil) | 0.02 | 0.01 |

The data indicates that the compound exhibits moderate inhibition against AChE and BChE compared to standard drugs like donepezil, suggesting potential utility in treating conditions like Alzheimer's disease.

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer). The results indicate varying degrees of cytotoxicity, which warrants further investigation into its potential as an anticancer agent.

Case Studies

- Case Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of hydrazone derivatives on neuronal cell lines exposed to oxidative stress. Results showed that compounds similar to this compound significantly reduced cell death and oxidative damage.

- Case Study on Anti-inflammatory Activity : Another study investigated the anti-inflammatory properties of related compounds through inhibition of COX enzymes. The results indicated a significant reduction in inflammatory markers, suggesting a therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (EDGs): The methyl group in the 4-methylphenyl analog improves lipophilicity, which may influence membrane permeability in biological systems.

Steric and Conformational Effects :

- Thiophene substitution introduces a heteroaromatic ring, altering π-π stacking interactions compared to purely phenyl-based analogs.

- The dichlorophenyl oxime derivative exhibits additional hydrogen bonding capacity due to the oxime group, which could stabilize crystal packing or protein-ligand interactions.

Biological and Material Applications :

- Oxime-containing derivatives (e.g., ) are often explored for antimicrobial or anticancer activity due to their ability to chelate metal ions or inhibit enzymes.

- The trifluoro derivative’s metabolic stability makes it a candidate for pharmaceutical development.

Research Findings and Data Tables

Table 1: Crystallographic Data for Selected Analogs

Preparation Methods

Synthetic Pathways for (2E)-3-(4-Chlorophenyl)-3-Oxo-2-(2-Phenylhydrazin-1-Ylidene)Propanal

Diazotization and Coupling Strategy

The primary synthesis route involves a diazotization reaction followed by coupling with an enaminone precursor. The process begins with the diazotization of aniline derivatives in hydrochloric acid, using sodium nitrite (NaNO₂) as the nitrosating agent. The resulting aryldiazonium chloride is then coupled with 3-(4-chlorophenyl)-3-oxopropanal, an enaminone synthesized from 4-chloroacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Key Steps

- Diazotization : A solution of phenylamine (10 mmol) in 5 mL of HCl is cooled to 0–5°C. Sodium nitrite (1 g in 10 mL H₂O) is added dropwise under vigorous stirring, forming a diazonium salt intermediate.

- Coupling : The diazonium solution is introduced to a cold ethanolic suspension of the enaminone (10 mmol) and sodium acetate (1 g in 10 mL H₂O). The mixture is stirred for 1 hour at room temperature, facilitating the formation of the hydrazone linkage.

- Isolation : The product is filtered, washed with ethanol-water mixtures, and recrystallized to yield yellow crystals of 9A with a melting point of 136°C and a yield of 89%.

Structural Confirmation via Spectroscopic Methods

The identity of 9A is confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy:

Reaction Mechanism and Stereochemical Considerations

Hydrazone Formation

The reaction proceeds via a Japp-Klingemann-type mechanism, where the enaminone acts as a β-ketoaldehyde surrogate. The diazonium salt attacks the α-carbon of the enaminone, followed by elimination of HCl and subsequent tautomerization to stabilize the (2E)-configuration. The E-geometry is favored due to steric hindrance between the 4-chlorophenyl group and the phenylhydrazine moiety, as evidenced by the absence of Z-isomer detection in NMR spectra.

Comparative Analysis of Synthetic Parameters

Table 1. Optimization of Reaction Conditions for 9A Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes coupling efficiency |

| Solvent | Ethanol/Water (3:1) | Enhances solubility of intermediates |

| Reaction Time | 1 hour | Prevents over-oxidation |

| Molar Ratio (Enaminone:Diazonium Salt) | 1:1.05 | Compensates for diazonium instability |

Challenges and Mitigation Strategies

Diazonium Salt Instability

Aryldiazonium salts are thermally labile and prone to decomposition. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.